![molecular formula C8H8BrN3 B14899344 (3-Bromo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanamine](/img/structure/B14899344.png)
(3-Bromo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanamine
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Overview
Description
(3-Bromo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanamine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its unique structure, which includes a bromine atom at the 3-position and a methanamine group at the 6-position of the pyrrolo[2,3-b]pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanamine typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and subsequent amination using reagents like ammonia or primary amines under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: (3-Bromo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines and other derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions include various substituted pyrrolopyridines, amines, and other heterocyclic compounds .
Scientific Research Applications
(3-Bromo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanamine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases, including cancer and neurological disorders.
Biological Studies: The compound is employed in the study of biological pathways and mechanisms, particularly those involving kinase inhibition and signal transduction.
Industrial Applications: It serves as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Bromo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanamine involves its interaction with specific molecular targets, such as kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can disrupt various cellular processes, leading to therapeutic effects in diseases like cancer . The compound’s structure allows it to interact with multiple pathways, including the PI3K/AKT/mTOR signaling pathway .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: A closely related compound with similar structural features but lacking the bromine and methanamine groups.
1H-Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with similar biological activities.
Uniqueness: (3-Bromo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanamine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of the bromine atom and methanamine group enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy as a therapeutic agent .
Properties
Molecular Formula |
C8H8BrN3 |
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Molecular Weight |
226.07 g/mol |
IUPAC Name |
(3-bromo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanamine |
InChI |
InChI=1S/C8H8BrN3/c9-7-4-11-8-6(7)2-1-5(3-10)12-8/h1-2,4H,3,10H2,(H,11,12) |
InChI Key |
OEKYWLKQFUYUBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC=C2Br)N=C1CN |
Origin of Product |
United States |
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